1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1,1-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-13(10-12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVWKLPBDQFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657186 | |
| Record name | N,N-Diethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-94-5 | |
| Record name | N,N-Diethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Boronate Ester-Substituted Phenyl Intermediate
The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group is typically introduced via boronic acid or boronate ester chemistry. A common approach includes:
- Starting from 4-bromophenyl derivatives or 4-formylphenyl compounds.
- Palladium-catalyzed borylation reactions (e.g., Miyaura borylation) using bis(pinacolato)diboron to install the 1,3,2-dioxaborolane ring.
- Purification of the boronate ester intermediate, which is stable and can be stored for subsequent reactions.
Formation of the Urea Derivative
The urea moiety is introduced by reacting the boronate ester-substituted aniline or amine intermediate with diethylcarbamoyl chloride or related carbamoyl chlorides. The typical procedure involves:
- Reaction of diethylamine with carbamoyl chloride to form 1,1-diethylurea intermediates.
- Subsequent coupling with the boronate ester-substituted phenyl amine under controlled conditions.
- Use of solvents such as dichloromethane or tetrahydrofuran, often under inert atmosphere.
- Purification by column chromatography or recrystallization.
This approach was exemplified in related urea derivatives where diethylcarbamoyl chloride reacted with amines to yield 1,1-diethyl-3-substituted ureas with high purity and yield.
Preparation Protocol Summary Table
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-bromophenyl derivative + bis(pinacolato)diboron, Pd catalyst, base | Miyaura borylation to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate | Requires inert atmosphere, typical Pd catalyst loading 1-5 mol% |
| 2 | Diethylcarbamoyl chloride + diethylamine | Formation of 1,1-diethylurea intermediate | Conducted at 0-25°C, in dry solvent |
| 3 | Coupling of boronate ester-phenyl amine with 1,1-diethylurea intermediate | Formation of target urea compound | Purification by chromatography |
Research Findings and Notes on Preparation
- The boronate ester group is sensitive to hydrolysis; thus, moisture-free conditions and proper storage are critical.
- The urea formation step benefits from controlled temperature and stoichiometry to avoid side reactions.
- Related literature indicates that carbamoyl chlorides and amines react efficiently to form ureas with minimal purification steps.
- The compound’s boronate ester functionality makes it suitable for further Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of more complex molecules.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or ethanol.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Major Products
Scientific Research Applications
Medicinal Chemistry
1.1. Arginase Inhibition
One of the prominent applications of this compound is in the field of medicinal chemistry as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and has been implicated in various diseases, including cancer and cardiovascular disorders. The compound has shown promising results in inhibiting human arginase isoforms with IC50 values indicating effective cellular activity .
Case Study: Synthesis and Testing
- A study detailed the synthesis of related compounds that demonstrated inhibition against human arginase with comparable efficacy to 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. The synthetic route involved multi-step reactions leading to high-yield products suitable for biological testing .
Organic Synthesis
2.1. Boron Chemistry
The presence of the boronate moiety in this compound makes it a valuable reagent in organic synthesis. It can participate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.
Table 1: Comparison of Boron Compounds in Organic Synthesis
Material Science
3.1. Polymer Chemistry
The compound's structure allows it to be incorporated into polymer matrices for enhanced material properties. Its boron content can improve thermal stability and mechanical strength when used as a modifier in polymer formulations.
Case Study: Polymer Blends
Research indicates that incorporating this compound into polycarbonate blends resulted in improved impact resistance and thermal properties compared to standard formulations .
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea largely depends on its application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Substituent Effects on Reactivity and Physicochemical Properties
- Diethyl vs. Methyl Groups : The diethyl substituents in the target compound increase lipophilicity (logP ~3.5 estimated) compared to the methyl analog (logP ~2.8), favoring passive diffusion across biological membranes . However, the methyl variant exhibits higher aqueous solubility, making it preferable for formulations requiring polar solvents .
- Steric Hindrance : The tert-butyl and isobutyl analogs introduce steric bulk, which may reduce efficiency in Suzuki-Miyaura couplings due to hindered access to the boronate ester . The target compound’s diethyl groups balance lipophilicity and steric accessibility.
Biological Activity
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874298-99-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular structure of the compound is characterized by the following:
- Molecular Formula : C17H27BN2O3
- Molecular Weight : 318.23 g/mol
- Purity : ≥ 95%
- Boiling Point : Approximately 478.2 °C (predicted)
- Density : 1.07 g/cm³ (predicted)
The compound contains a boron moiety which is known for its role in various biochemical interactions. The dioxaborolane group is particularly significant as boron compounds often exhibit unique reactivity patterns that can influence biological systems. The urea linkage suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Properties
Research has indicated that compounds with similar structures may exhibit anticancer activity through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that boron-containing compounds can interfere with the activity of protein kinases, which are crucial in cancer progression.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes. Enzyme assays have been employed to evaluate its inhibitory potency against target enzymes. Preliminary data indicate that it may act as a selective inhibitor of certain kinases involved in tumor growth.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Early studies suggest moderate absorption rates when administered orally.
- Distribution : The presence of a lipophilic boron moiety may enhance tissue distribution.
- Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.
Toxicological assessments indicate that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential. Initial toxicity studies have shown no acute toxicity at high doses in animal models .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Method | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| A | Toluene | Et₃N | 72 | |
| B | DCM | DIPEA | 65 |
How is this compound characterized to confirm structural integrity and purity in academic research?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ (e.g., calculated for C₁₈H₂₈BN₂O₃: 337.2154).
- HPLC: Purity >95% with retention time consistency.
Advanced Tip: Use X-ray crystallography to resolve ambiguities in boronate geometry, especially if steric hindrance affects reactivity .
What challenges arise in using this compound for Suzuki-Miyaura cross-coupling reactions, and how are they resolved?
Answer:
Challenges:
- Hydrolysis Sensitivity: The dioxaborolane group hydrolyzes in protic solvents or aqueous conditions.
- Low Coupling Efficiency: Steric bulk from the urea moiety may hinder transmetallation.
Solutions:
Q. Table 2: Catalyst Performance in Cross-Coupling
| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|
| Pd(OAc)₂/SPhos | 88 | 120 | |
| PdCl₂(dppf) | 62 | 75 |
How do computational models aid in predicting this compound’s reactivity and stability?
Answer:
- Quantum Chemical Calculations (DFT): Predict boronate hydrolysis pathways and transition states .
- Molecular Dynamics (MD): Simulate solvent effects on steric accessibility during coupling reactions.
- Machine Learning: Train models on boronic ester reactivity datasets to optimize reaction conditions .
Case Study: DFT studies show that electron-withdrawing groups on the urea moiety reduce boronate electrophilicity, guiding functionalization strategies .
How can researchers resolve contradictions in reported reaction yields or selectivity?
Answer:
Contradictions often arise from:
- Impurity Profiles: Unreported byproducts (e.g., hydrolyzed boronic acid).
- Condition Variability: Catalyst loading, solvent purity, or temperature gradients.
Methodological Approach:
Reproduce Baseline Conditions: Use standardized protocols from high-yield literature (e.g., ).
In Situ Monitoring: Employ techniques like Raman spectroscopy to track boronate consumption.
Design of Experiments (DoE): Statistically optimize parameters (e.g., pH, solvent ratio) to identify critical factors .
Example: A DoE study resolved discrepancies in Pd-catalyzed coupling yields by identifying oxygen sensitivity as a key variable .
What are advanced applications of this compound in materials science or medicinal chemistry?
Answer:
- Drug Development: As a boron-containing prodrug for neutron capture therapy (NCT) due to its high boron content (~10% by mass).
- Polymer Synthesis: Incorporate into conjugated polymers for organic electronics (e.g., OLEDs) via Suzuki coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
